molecular formula C4H9O6P B14287792 3-Hydroxy-3-phosphonobutanoic acid CAS No. 114751-28-9

3-Hydroxy-3-phosphonobutanoic acid

Cat. No.: B14287792
CAS No.: 114751-28-9
M. Wt: 184.08 g/mol
InChI Key: HCYKHCKJXLGVDY-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phosphonobutanoic acid is a synthetic phosphonic acid derivative of significant interest in biomedical and chemical research. The phosphonic acid functional group is characterized by a phosphorus atom bonded to two hydroxyl groups, one P=O double bond, and one carbon atom, giving it a tetrahedral geometry that is a stable bioisostere of the phosphate moiety . This structural analogy to phosphate and other naturally occurring phosphonates makes this compound a valuable tool for probing biological systems, particularly as an inhibitor of enzymes that interact with phosphate esters or carboxylated substrates . Its high-water solubility, especially in basic conditions, is advantageous for in vitro assay design . Researchers can utilize this compound to develop supramolecular or hybrid materials, as the phosphonic acid group is known for its strong coordination properties and ability to functionalize surfaces . Furthermore, the integration of the hydroxybutyrate motif, a structure found in ketone body metabolism , with the phosphonic acid group may open avenues for investigating metabolic pathways or designing novel bioactive molecules. This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114751-28-9

Molecular Formula

C4H9O6P

Molecular Weight

184.08 g/mol

IUPAC Name

3-hydroxy-3-phosphonobutanoic acid

InChI

InChI=1S/C4H9O6P/c1-4(7,2-3(5)6)11(8,9)10/h7H,2H2,1H3,(H,5,6)(H2,8,9,10)

InChI Key

HCYKHCKJXLGVDY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(O)P(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 3 Phosphonobutanoic Acid and Its Analogues

Established Synthetic Routes for Phosphonic Acids Relevant to the 3-Hydroxy-3-phosphonobutanoic Acid Scaffoldnih.govresearchgate.net

The synthesis of phosphonic acids, including complex structures like this compound, is most commonly achieved by the dealkylation of precursor dialkyl or diaryl phosphonate (B1237965) esters. nih.gov These esters serve as protected forms of the highly polar phosphonic acid group, facilitating purification and handling during intermediate synthetic steps. The choice of the ester group (e.g., methyl, ethyl, tert-butyl) is critical as it dictates the conditions required for its subsequent removal. nih.govthieme-connect.de Alternative routes, such as direct C-P bond formation and oxidation, provide different strategic approaches to the phosphonic acid moiety. researchgate.net

Hydrolysis of Dialkyl or Diaryl Phosphonatesnih.gov

The final and often most critical step in synthesizing phosphonic acids is the cleavage of the P-O-C ester bonds of a dialkyl or diaryl phosphonate intermediate. The conditions for this hydrolysis must be carefully selected to avoid decomposition of other sensitive functional groups present in the molecule, such as the hydroxyl and carboxylic acid groups in the target compound.

The most traditional method for phosphonate dealkylation involves hydrolysis with a strong, concentrated acid, typically hydrochloric acid (HCl) or hydrobromic acid (HBr), often at reflux temperatures for several hours. chemistrysteps.comacs.org This method is robust and effective for simple alkyl phosphonates. The mechanism for dialkyl phosphonates generally proceeds through protonation of the phosphoryl oxygen, followed by a nucleophilic attack of a water molecule on the phosphorus atom in an SN2-type mechanism. chemistrysteps.com

However, these harsh conditions are often incompatible with delicate functional groups. mdpi.com For a molecule like this compound, strong acid and high temperatures could lead to side reactions such as dehydration of the tertiary alcohol. While many functional groups like ethers and even some esters can tolerate these conditions, the specific stability of the target molecule would need careful consideration. mdpi.com The use of tert-butyl phosphonate esters is a notable exception, as they can be cleaved under much milder acidic conditions, for instance, using trifluoroacetic acid (TFA), which is less likely to affect other parts of the molecule. acs.org

A significantly milder and more versatile method for phosphonate deprotection is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS). acs.orgrsc.org This two-step procedure first involves the conversion of the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate ester. This intermediate is highly susceptible to solvolysis and is readily cleaved by the addition of a protic solvent like methanol (B129727) or water to yield the final phosphonic acid. acs.orgresearchgate.net

The key advantages of the McKenna procedure are its mild reaction conditions (often performed at room temperature) and high chemoselectivity. acs.orglibretexts.org It has been shown to be highly selective for P-O alkyl cleavage over C-O alkyl cleavage in molecules containing both phosphonate and carboxylate ester groups. researchgate.netlibretexts.org This makes it particularly suitable for precursors of this compound that may have the carboxylic acid protected as an ester. The reaction is generally compatible with a wide range of functional groups that are sensitive to strong acids, bases, or hydrogenation. researchgate.net While effective, potential side reactions can occur with prolonged reaction times or in the presence of certain functionalities, but it remains one of the most robust methods for deprotecting complex phosphonates. acs.orgorganic-chemistry.org

ReagentConditionsFunctional Group CompatibilityReference
Conc. HClReflux, 5-24 hTolerates many groups but can be too harsh for sensitive molecules. chemistrysteps.com
TMSBr (McKenna)Room Temp, overnightExcellent; selective for P-O esters over C-O esters, compatible with alkynes, amides. acs.orgresearchgate.netlibretexts.org
BBr₃Toluene, -30°C to 70°CExcellent; selective for P-O dealkylation, compatible with ketones, alcohols, esters. acs.org
TFACH₂Cl₂, Room TempMild; particularly effective for tert-butyl esters. acs.org

Other reagents have been developed to offer alternative or even milder dealkylation pathways. Boron tribromide (BBr₃) is an extremely effective reagent for the clean and quantitative conversion of various dialkyl phosphonates (including methyl, ethyl, isopropyl, and tert-butyl esters) to their corresponding phosphonic acids after a methanolysis workup. acs.org The reaction proceeds under nonaqueous conditions and is compatible with a variety of sensitive functional groups, including ketones, primary alcohols, and esters, making it a powerful alternative to the McKenna procedure. acs.org

Other silyl (B83357) halides, such as iodotrimethylsilane (B154268) (TMSI) and chlorotrimethylsilane (B32843) (TMSCl), can also be used. nih.gov TMSI is more reactive than TMSBr but can also be less selective. researchgate.net TMSCl is the least reactive and typically requires higher temperatures in a sealed vessel to be effective, though it has been shown to work in the presence of various functional groups. mdpi.com

Direct Carbon-Phosphorus Bond Formation Methods from Phosphorous Acid

The formation of the α-hydroxyphosphonate structure, which is central to this compound, can be achieved directly through the addition of a P-H bond across a carbonyl group. The Pudovik reaction (and the related Abramov reaction) describes the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone to form a dialkyl α-hydroxyphosphonate. chemistrysteps.com

For the synthesis of a precursor to this compound, this reaction is highly relevant. One could envision a Pudovik-type reaction between a dialkyl phosphite (such as diethyl phosphite) and a β-keto acid or ester (such as acetoacetic acid or its ethyl ester). The reaction is typically catalyzed by a base, such as an alkali alcoholate or an amine, although acid-catalyzed and catalyst-free variants exist. chemistrysteps.com This method directly establishes the C-P bond and the tertiary hydroxyl group in a single, atom-economical step.

Carbonyl CompoundPhosphorus ReagentCatalyst (Example)Product TypeReference
Aldehyde/KetoneDialkyl PhosphiteNaOEt, Et₃N, K₃PO₄α-Hydroxyphosphonate chemistrysteps.com
ImineDialkyl PhosphiteLewis Acid / Baseα-Aminophosphonate rsc.org
Aldehyde/KetoneTris(trimethylsilyl) phosphiteZnCl₂α-(trimethylsilyloxy)phosphonate acs.org

Oxidation of Phosphinic Acids

An alternative strategy for forming phosphonic acids is through the oxidation of a corresponding phosphinic acid [R-P(O)(H)OH]. researchgate.net Phosphinic acids exist in equilibrium with their trivalent tautomer, phosphonous acid [R-P(OH)₂]. The oxidation converts the phosphorus center from a lower oxidation state to the P(V) state of a phosphonic acid. researchgate.net

Various oxidizing agents can be employed for this transformation. Common reagents include hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and halogens. libretexts.org The choice of oxidant is critical, especially for a substrate containing other sensitive groups. For instance, a strong oxidant like KMnO₄ could potentially cleave C-C bonds or oxidize the hydroxyl group of the target molecule. mdpi.com Milder oxidants like H₂O₂ are often preferred. The oxidation of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) using a Cu(II)/H₂O₂ system has been demonstrated, indicating that hydroxyl-substituted phosphonates can be compatible with certain oxidative conditions. nih.govacs.org This route offers a different synthetic disconnection, where an H-phosphinate ester [R-P(O)(H)OR'] could be added to a ketone, followed by oxidation and hydrolysis to yield the final product.

Asymmetric Synthesis of Chiral this compound Derivatives

The creation of chiral centers with high enantioselectivity is a key challenge in organic synthesis. For this compound derivatives, several asymmetric strategies have been developed to control the stereochemistry at the carbon atom bearing the hydroxyl and phosphonate groups. These methods are crucial for accessing optically active compounds that may have specific biological activities. mdpi.com

Enantioselective Conjugate Reduction Strategies (e.g., Copper-Catalyzed, Rhodium-Catalyzed)

Enantioselective conjugate reduction has emerged as a powerful tool for the synthesis of chiral phosphonic acid derivatives. Copper-catalyzed methodologies, in particular, have shown significant promise. For instance, the asymmetric conjugate reduction of 3-aryl-4-phosphonobutenoates using a copper-catalyst system provides an efficient route to optically active 3-aryl-4-phosphonobutyric acid esters. dicp.ac.cn

One notable system employs a (S)-Segphos/Cu(OAc)₂·H₂O catalyst in the presence of polymethylhydrosiloxane (B1170920) (PMHS) and tert-butanol. This method has successfully reduced a variety of 3-aryl-4-phosphonobutenoates, achieving enantiomeric excesses (ee) of up to 94%. dicp.ac.cn The reaction is sensitive to both steric and electronic factors of the substrate. Generally, substrates with electron-withdrawing groups on the phenyl ring lead to higher enantioselectivities compared to those with electron-donating groups. dicp.ac.cn

While rhodium-catalyzed hydrogenations with P-stereogenic ligands like BoPhoz have also been reported for the synthesis of similar compounds, they often require demanding reaction conditions and the use of a more expensive metal catalyst. dicp.ac.cn The copper-catalyzed approach offers a more practical alternative. dicp.ac.cn

Table 1: Copper-Catalyzed Asymmetric Conjugate Reduction of 3-Aryl-4-phosphonobutenoates

Substrate (Aryl Group) Catalyst System Enantiomeric Excess (ee) Reference
Phenyl (S)-Segphos/Cu(OAc)₂·H₂O Up to 94% dicp.ac.cn
p-Tolyl (S)-Segphos/Cu(OAc)₂·H₂O - dicp.ac.cn
p-Methoxyphenyl (S)-Segphos/Cu(OAc)₂·H₂O - dicp.ac.cn
p-Chlorophenyl (S)-Segphos/Cu(OAc)₂·H₂O - dicp.ac.cn

Data represents selected examples and the highest reported enantioselectivity.

Enzymatic Resolution Techniques for Chiral Hydroxyphosphonates

Enzymatic methods offer a green and highly selective alternative for obtaining chiral hydroxyphosphonates. These biocatalytic approaches can take advantage of the inherent stereoselectivity of enzymes to resolve racemic mixtures or to perform asymmetric transformations.

A notable example is the use of lactate (B86563) dehydrogenases (LDHs) for the asymmetric reduction of α-keto phosphonates. While not directly synthesizing this compound, the principle is applicable to precursors. For instance, recombinant LDHs have been successfully used to synthesize chiral 3,3,3-trifluoro-2-hydroxypropanoic acids from the corresponding pyruvate (B1213749) derivative with excellent stereoselectivity (>99.5% ee). nih.gov This strategy often involves a cofactor regeneration system, such as using formate (B1220265) dehydrogenase, to ensure the efficiency of the process. nih.gov The substrate scope and stereochemical outcome are dependent on the specific LDH used, with different enzymes favoring the formation of either the (R) or (S) enantiomer. nih.gov

Chiral Auxiliary-Mediated Methodologies (e.g., TADDOL H-phosphonate)

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product. wikipedia.orgnumberanalytics.com

One versatile class of chiral auxiliaries is the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). researchgate.netnih.gov These can be converted into chiral H-phosphonates, which can then undergo diastereoselective reactions. rsc.orgresearchgate.net For instance, the phospha-Michael addition of (R,R)-TADDOL H-phosphonate to α,β-unsaturated compounds is a known method for creating C-P bonds with stereocontrol. researchgate.net The stereochemical course of the reaction is dictated by the chiral environment provided by the TADDOL moiety. rsc.org

The use of TADDOL-derived H-P reagents has been explored in reactions with various electrophiles, including nitroalkenes and malonates, leading to a range of chiral organophosphorus compounds. researchgate.net The diastereoselectivity of these additions can be influenced by reaction conditions, such as the use of a solid support like iron(III) oxide, which can activate the P-H bond. researchgate.net

Functional Group Transformations and Derivatization Strategies for this compound Precursors

The synthesis of this compound often involves the strategic manipulation of functional groups in precursor molecules. These transformations are essential for building the target structure and for introducing chemical handles for further modification.

Common strategies include the hydrolysis of ester groups to yield the final carboxylic acid. For example, 3-aryl-4-phosphonobutyric acid esters, synthesized via conjugate reduction, can be saponified to the corresponding carboxylic acids. dicp.ac.cn Similarly, phosphonate esters can be hydrolyzed to the phosphonic acid under acidic or basic conditions, or by using reagents like bromotrimethylsilane.

Other important transformations may include the protection and deprotection of hydroxyl and carboxyl groups to allow for selective reactions at other parts of the molecule. The choice of protecting groups is critical to ensure compatibility with subsequent reaction conditions.

Synthetic Challenges and Advancements in this compound Synthesis

Despite the progress, the synthesis of this compound and its analogues still presents several challenges. A primary difficulty lies in the simultaneous and stereoselective installation of the hydroxyl and phosphonate groups on the same carbon atom, especially when this carbon is a quaternary center.

Many of the current asymmetric methods focus on creating a chiral center at the C3 position when it is a tertiary carbon. The construction of a quaternary stereocenter remains a more formidable challenge. Furthermore, the development of catalytic and highly enantioselective methods that are also scalable and economically viable is an ongoing area of research.

Advancements in the field are being driven by the discovery of new catalysts and chiral ligands that offer higher selectivity and broader substrate scope. The exploration of novel synthetic routes, including those inspired by biosynthetic pathways, may also provide new avenues for the efficient synthesis of these complex molecules. nih.gov Moreover, the development of organocatalysis, using small organic molecules as catalysts, is a rapidly growing area that has shown great potential for the asymmetric synthesis of various functionalized phosphonates. mdpi.com The use of chiral phosphoric acids as catalysts, for example, has been successful in a range of asymmetric transformations. beilstein-journals.org

Biosynthetic Pathways Involving 3 Hydroxy 3 Phosphonobutanoic Acid

Natural Occurrence of Phosphonates and the Enzymology of Carbon-Phosphorus Bond Formation

Phosphonates are a class of organophosphorus compounds distinguished by the presence of a direct and highly stable carbon-phosphorus (C-P) bond. researchgate.net This bond makes them structural analogues of phosphate (B84403) esters, and they are found in a diverse range of organisms, from bacteria and fungi to lower eukaryotes. nih.govresearchgate.net The discovery of phosphonates in nature began in 1959, and since then, approximately 250 distinct metabolites containing this bond have been identified. researchgate.net Their inherent stability allows them to function as enzyme inhibitors, leading to their use as antibiotics and herbicides. researchgate.netnih.gov

The formation of the C-P bond is a thermodynamically challenging process. In biological systems, nature has evolved a singular primary enzymatic route to forge this bond, which serves as the entry point for all known naturally occurring phosphonates. researchgate.net This crucial step is the conversion of the central metabolite phosphoenolpyruvate (B93156) (PEP), a C-O-P compound, into phosphonopyruvate (B1221233) (PnPy), a C-P compound. researchgate.netasm.org The reaction is catalyzed by the enzyme PEP mutase. researchgate.net To overcome the unfavorable thermodynamics of this rearrangement, the subsequent step in the biosynthetic pathway is typically a highly exergonic reaction, most commonly an irreversible decarboxylation. researchgate.netasm.org For instance, in many pathways, PnPy is decarboxylated to phosphonoacetaldehyde, providing the necessary driving force for C-P bond formation to proceed. nih.gov

Role of 3-Hydroxy-4-phosphonobutanoic Acid (3-HBPn) as a Biosynthetic Intermediate

3-Hydroxy-4-phosphonobutanoic acid (3-HBPn) is an intermediate identified in the biosynthesis of the antibiotic fosfomycin (B1673569), specifically in the pathway utilized by Pseudomonas species. pnas.org Its formation is part of a divergent evolutionary strategy that these bacteria employ to produce the same final product as Streptomyces species, but through a different set of intermediate chemical transformations. nih.gov

Fosfomycin is a clinically significant, broad-spectrum antibiotic characterized by a phosphonate (B1237965) group and a reactive epoxide ring. nih.govrsc.org It is produced by various strains of both Streptomyces and Pseudomonas. nih.gov While the biosynthetic pathways in these two genera both begin with the conversion of PEP to PnPy and conclude with the epoxidation of 2-hydroxypropylphosphonate (2-HPP) to fosfomycin, the steps connecting these two points are entirely different. researchgate.netnih.govasm.org

The Streptomyces pathway involves the decarboxylation of PnPy to phosphonoacetaldehyde. nih.gov In contrast, the genome of the fosfomycin-producing Pseudomonas syringae lacks the gene for PnPy decarboxylase. researchgate.netnih.gov Instead, it utilizes a unique set of enzymes to convert PnPy into the later intermediate, 2-HPP, a route that involves 3-oxo-4-phosphonobutanoate and its reduced form, 3-HBPn. nih.govpnas.org

In the Pseudomonas pathway, PnPy is first condensed with an acetyl group from acetyl-CoA by a citrate (B86180) synthase-like enzyme, Psf2, to form 2-phosphonomethylmalate (2-Pmm). nih.govresearchgate.net The subsequent and critical transformation is the oxidative decarboxylation of 2-Pmm to form the new intermediate, 3-oxo-4-phosphonobutanoate (3-OBPn). pnas.orgnih.gov This reaction is catalyzed by the enzyme PsfC. nih.gov This transformation is pivotal as it completes the central part of the fosfomycin pathway in pseudomonads. nih.gov In vivo, the resulting β-keto acid, 3-OBPn, can then undergo spontaneous or enzyme-facilitated decarboxylation to yield 2-oxopropylphosphonate (2-OPP), a known precursor to fosfomycin. pnas.orgnih.gov

The direct product of the PsfC-catalyzed reaction is 3-oxo-4-phosphonobutanoate (3-OBPn). pnas.orgnih.gov This intermediate can be trapped and stabilized for analysis by chemical reduction with agents like sodium borohydride (B1222165), which converts it to 3-hydroxy-4-phosphonobutanoic acid (3-HBPn). pnas.org The detection of 3-HBPn in cell lysates treated with a reducing agent confirms that 3-OBPn is formed in vivo. pnas.org While 3-OBPn is the key intermediate that can decarboxylate to 2-oxopropylphosphonate (2-OPP), its reduction to 3-HBPn represents an alternative fate. The main pathway proceeds via the stereospecific reduction of 2-OPP to (S)-2-hydroxypropylphosphonate, a reaction catalyzed by the reductase Psf3. nih.gov

Characterization of Key Enzymes in 3-Hydroxy-4-phosphonobutanoic Acid Related Biosynthetic Pathways

The unique biosynthetic route in Pseudomonas relies on several key enzymes, with PsfC being central to the formation of the C4-phosphono-butanoate skeleton.

PsfC is the enzyme responsible for the oxidative decarboxylation of 2-phosphonomethylmalate to 3-oxo-4-phosphonobutanoate. nih.gov Structural and functional analyses have revealed that PsfC is a diiron metalloenzyme. researchgate.netnih.gov Unexpectedly, it belongs to the polymerase and histidinol (B1595749) phosphatase (PHP) superfamily, a group of enzymes more commonly associated with hydrolysis reactions. pnas.orgnih.gov The discovery of PsfC's function expands the known catalytic capabilities of this enzyme superfamily. nih.gov The enzyme requires molecular oxygen for catalysis and its activity has been confirmed in orthologs from several different bacterial genera, indicating a conserved function in other phosphonate biosynthetic pathways. nih.gov

Data Tables

Table 1: Key Intermediates in the Pseudomonas Fosfomycin Biosynthetic Pathway

Compound NameAbbreviationRole
PhosphoenolpyruvatePEPPrimary precursor from central metabolism
PhosphonopyruvatePnPyFirst C-P compound, product of PEP mutase
2-Phosphonomethylmalate2-PmmProduct of Psf2-catalyzed condensation
3-Oxo-4-phosphonobutanoate3-OBPnProduct of PsfC-catalyzed oxidative decarboxylation pnas.orgnih.gov
3-Hydroxy-4-phosphonobutanoic Acid3-HBPnReduced form of 3-OBPn pnas.org
2-Oxopropylphosphonate2-OPPDecarboxylation product of 3-OBPn nih.gov
(S)-2-Hydroxypropylphosphonate(S)-2-HPPProduct of Psf3-catalyzed reduction of 2-OPP nih.gov
FosfomycinFinal antibiotic product

Table 2: Key Enzymes in the Pseudomonas Fosfomycin Biosynthetic Pathway

EnzymeGeneFunctionSuperfamily
PEP mutasepsf1Converts PEP to PnPy
Psf2psf2Condenses PnPy and acetyl-CoA to form 2-PmmCitrate synthase-like
PsfCpsfCOxidative decarboxylation of 2-Pmm to 3-OBPn nih.govMetallohydrolase (PHP) pnas.orgnih.gov
Psf3psf3Reduction of 2-OPP to (S)-2-HPP nih.govOxidoreductase
Psf4psf4Epoxidation of (S)-2-HPP to fosfomycin nih.gov

Compound Names Mentioned

2-hydroxypropylphosphonate (2-HPP)

2-oxopropylphosphonate (2-OPP)

2-phosphonomethylmalate (2-Pmm)

3-hydroxy-4-phosphonobutanoic acid (3-HBPn)

3-oxo-4-phosphonobutanoate (3-OBPn)

Acetyl-CoA

Fosfomycin

Phosphoenolpyruvate (PEP)

Phosphonoacetaldehyde

Phosphonopyruvate (PnPy)

Sodium borohydride

Other Associated Enzymes (e.g., PepM, PsfB)

The biosynthesis of phosphonates relies on a suite of specialized enzymes. The genes for these enzymes are typically found clustered together, which facilitates their study and provides clues about the pathway's products. nih.gov In the context of 3-Hydroxy-3-phosphonobutanoic acid formation, several key enzymes are involved.

PepM (Psf1): Standing at the gateway of nearly all phosphonate biosynthetic pathways is Phosphoenolpyruvate phosphomutase (PepM). asm.org This enzyme catalyzes the critical rearrangement of phosphoenolpyruvate (PEP) to form phosphonopyruvate (PnPy), thereby establishing the characteristic C-P bond of all phosphonates. pnas.org In the fosfomycin biosynthetic gene cluster of P. syringae, this enzyme is encoded by the psf1 gene. asm.orgnih.gov

PsfB (Psf2): The enzyme responsible for the formation of this compound was identified as Psf2, a citrate synthase-like enzyme. nih.govasm.org Early annotations may have referred to it differently, but functional characterization confirmed that Psf2 condenses PnPy with acetyl-CoA. asm.orgnih.gov This step is crucial as it represents the divergence from the Streptomyces pathway and creates the specific intermediate that defines the Pseudomonas route to fosfomycin. nih.gov

Enzyme (Gene Name)FunctionSubstrate(s)Product(s)Reference
PepM (Psf1)Catalyzes the intramolecular rearrangement to form a C-P bond.Phosphoenolpyruvate (PEP)Phosphonopyruvate (PnPy) pnas.orgasm.org
PsfB (Psf2)Catalyzes the condensation of PnPy and Acetyl-CoA.Phosphonopyruvate (PnPy), Acetyl-CoAThis compound (2-phosphonomethylmalate) nih.govasm.orgnih.gov
PsfCCatalyzes the oxidative decarboxylation of the downstream intermediate.This compound (2-phosphonomethylmalate)3-Oxo-4-phosphonobutanoate nih.gov

Divergent and Convergent Biosynthetic Strategies in Phosphonate Natural Product Pathways

The biosynthesis of phosphonate natural products provides a clear illustration of how nature employs both divergent and convergent strategies to create chemical diversity. pnas.org A recurrent theme is the use of common intermediates that are channeled into distinct pathways (divergence) or the evolution of entirely different routes that arrive at the same final product (convergence). nih.gov

The biosynthesis of fosfomycin is a textbook case of convergent evolution. pnas.org Streptomyces and Pseudomonas species, despite being taxonomically distinct, both produce this potent antibiotic. nih.gov However, they achieve this using largely different sets of enzymes and intermediates. nih.govasm.org

Divergence Point: Both pathways start with the PepM-catalyzed conversion of PEP to PnPy. nih.gov Immediately after this step, the pathways diverge.

Streptomyces Pathway: Employs a PnPy decarboxylase to convert PnPy to phosphonoacetaldehyde. nih.gov

Pseudomonas Pathway: Uses the Psf2 enzyme to condense PnPy with acetyl-CoA, forming this compound. asm.orgnih.gov

Convergence Point: After a series of unique, pathway-specific transformations, both routes converge to produce (S)-2-hydroxypropylphosphonate ((S)-2-HPP). nih.gov The final step in both pathways is the epoxidation of (S)-2-HPP to yield fosfomycin, a reaction catalyzed by the homologous enzymes HppE in Streptomyces and Psf4 in Pseudomonas. nih.govillinois.edu

This example of two different routes evolving to produce the same valuable antimicrobial agent underscores the metabolic plasticity in bacteria and provides a fascinating glimpse into the evolutionary pressures that shape natural product biosynthesis. nih.gov

Enzymatic Interactions and Inhibition Mechanisms

3-Hydroxy-3-phosphonobutanoic Acid and its Analogues as Enzyme Inhibitors

The class of hydroxyphosphonates, which includes this compound, has been extensively studied for its inhibitory effects. nih.gov These compounds serve as isosteric mimics of phosphorylated substrates, interfering with enzymes that process these essential metabolites. researchgate.net

DL-2-hydroxy-4-phosphonobutanoic acid, a phosphonomethyl analogue of 3-phosphoglycerate (B1209933), has been identified as a potent competitive inhibitor of phosphoglycerate mutases (PGM). nih.govnih.gov This enzyme is crucial in glycolysis, where it catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate. wikipedia.orgyoutube.com The analogue effectively competes with the natural substrate for the enzyme's active site. nih.govnih.gov

Studies have demonstrated this inhibition against both cofactor-dependent PGM from yeast and cofactor-independent PGM from wheat germ. nih.govnih.gov The inhibition constants (Ki) and substrate Michaelis constants (Km) highlight the compound's efficacy as an inhibitor. nih.govnih.gov In contrast, the arsonomethyl analogue of 3-phosphoglycerate was found to be a significantly poorer inhibitor. nih.gov

Inhibition of Phosphoglycerate Mutases by DL-2-hydroxy-4-phosphonobutanoic Acid

Enzyme SourceEnzyme TypeInhibitor Ki (mM)Substrate Km (mM)Reference
YeastCofactor-dependent1.30.71 nih.govnih.gov
Wheat GermCofactor-independent180.86 nih.govnih.gov

The inhibitory action of hydroxyphosphonates extends beyond phosphoglycerate mutases. nih.govnih.gov Their ability to act as bioisosteres for phosphate- and pyrophosphate-containing substrates makes them effective against a wide range of enzymes, particularly those in essential metabolic pathways. nih.gov

For instance, the natural product phosphonothrixin (B1250619) has been identified as a competitive inhibitor of L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), an enzyme in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway. nih.gov Other phosphonates and bisphosphonates are well-known inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the isoprenoid biosynthetic pathway. nih.gov This broad activity has led to their investigation as potential herbicides, antibiotics, and anticancer agents. nih.govnih.gov

Examples of Enzymatic Inhibition by Phosphonates

Inhibitor Class/CompoundTarget EnzymeAffected Metabolic PathwayReference
DL-2-hydroxy-4-phosphonobutanoic AcidPhosphoglycerate Mutase (PGM)Glycolysis nih.govnih.gov
PhosphonothrixinL-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS)Riboflavin Biosynthesis nih.gov
Nitrogen-containing BisphosphonatesFarnesyl Pyrophosphate Synthase (FPPS)Isoprenoid Biosynthesis nih.gov
Isoprenoid Triazole BisphosphonatesGeranylgeranyl Diphosphate (B83284) Synthase (GGDPS)Isoprenoid Biosynthesis (Protein Geranylgeranylation) nih.gov
Fosfomycin (B1673569)UDP-N-acetylglucosamine enolpyruvyl transferasePeptidoglycan Biosynthesis nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potential of phosphonates. Research has shown that specific structural features are key to their biological activity. For the phosphonate (B1237965) antibiotic dehydrophos, both the phosphonate monomethyl ester and the vinyl phosphonate group were found to be critical for its bactericidal effects. rsc.org

Further refinements to the phosphonate structure can enhance its mimicry of natural phosphates. For example, introducing fluorine atoms on the α-methylene group of a phosphonate can lower its pKa value, making its geometric and electronic properties more closely resemble those of a phosphate (B84403) group. researchgate.net These modifications are a key strategy in the rational design of more potent and selective enzyme inhibitors. researchgate.net

Mechanism-Based Inhibition Studies with Phosphonate Analogues

Phosphonate analogues are frequently used in mechanism-based inhibition studies to trap enzymes or elucidate catalytic steps. Because of their resistance to hydrolysis, they can serve as stable mimics of highly unstable intermediates, such as carboxy-phosphates. researchgate.net For example, β-keto phosphonates have been designed as stable alternatives to the chemically labile carboxy-phosphate group in 1,3-bisphospho-D-glyceric acid, allowing for detailed study of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphoglycerate kinase (PGK). researchgate.net

The binding of these analogues can be confirmed through techniques like X-ray crystallography, which has been used to visualize the interaction between phosphonothrixin and DHBPS, confirming its mode of action as a competitive inhibitor that binds to the enzyme's active site. nih.gov Such studies provide a concrete molecular basis for the observed inhibition and guide the development of new inhibitors.

Molecular Basis of Phosphate and Carboxylate Transition State Mimicry

The effectiveness of phosphonates as inhibitors stems from their ability to mimic not only the ground state of substrates but also the high-energy tetrahedral transition states of enzymatic reactions. researchgate.net The phosphonate group is a powerful mimic of the tetrahedral gem-diolate transition state that occurs during peptide bond hydrolysis, making phosphonates potent competitive inhibitors of peptidases. researchgate.net Similarly, they can mimic the transition state in triglyceride hydrolysis, leading to the inhibition of lipases. researchgate.net

The core of this mimicry lies in the P-C bond, which replaces the P-O bond of a phosphate. researchgate.net This substitution creates a structure that is isosteric to the natural substrate but is not susceptible to enzymatic cleavage. researchgate.net Studies using model systems, such as phosphonate esters coordinated to cobalt complexes, have shown that the transition state for the catalyzed hydrolysis of phosphonates closely resembles that of phosphate monoesters, much more so than their respective uncatalyzed reactions. usu.edu This demonstrates that within an enzyme's active site, the phosphonate acts as a true analogue of the phosphate, validating the strategy of using them as transition-state mimics.

Implications for Modulation of Metabolic Pathways

The ability of phosphonate analogues to selectively inhibit specific enzymes has profound implications for the modulation of metabolic pathways. By targeting key enzymes, it is possible to disrupt entire metabolic sequences, a strategy with significant therapeutic potential. researchgate.net

Inhibition of phosphoglycerate mutase by its phosphonate analogue directly impacts glycolysis, a central pathway for energy production. nih.govnih.govdovepress.com Similarly, blocking farnesyl pyrophosphate synthase or geranylgeranyl diphosphate synthase with bisphosphonates disrupts the isoprenoid pathway, which is vital for producing molecules involved in cell signaling and membrane integrity. nih.govnih.gov Targeting the riboflavin biosynthesis pathway via DHBPS inhibition offers a potential antibacterial strategy, as this pathway is essential in many pathogens but absent in humans. nih.govnih.gov This approach has been particularly fruitful in developing agents against parasites like Trypanosoma brucei, where inhibitors of glycolytic enzymes have been shown to selectively affect the parasite's growth without harming mammalian cells. researchgate.net

Analytical and Characterization Techniques in 3 Hydroxy 3 Phosphonobutanoic Acid Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for determining the molecular structure of 3-hydroxy-3-phosphonobutanoic acid. By interacting with the molecule using various forms of electromagnetic radiation, these methods offer insights into the connectivity and chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about this compound in solution. By observing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the carbon framework and the direct analysis of the phosphorus atom.

³¹P NMR spectroscopy is a primary tool for characterizing phosphorus-containing compounds like this compound due to the 100% natural abundance and spin of ½ of the ³¹P nucleus. wikipedia.org This technique is highly effective for identifying phosphorus signals without interference from other elements. oxinst.com The chemical shift in a ³¹P NMR spectrum provides crucial information about the electronic environment of the phosphorus atom. slideshare.net For phosphonates, these shifts are influenced by the nature of the substituents attached to the phosphorus atom.

In the analysis of organophosphorus compounds, ³¹P NMR spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.orgrsc.org The spectrum for a given phosphorus-containing compound will display signals at characteristic frequencies that can aid in structure assignment and purity assessment. wikipedia.org For instance, in the breakdown analysis of related organophosphates, distinct peaks corresponding to the starting material and its degradation products can be clearly observed and monitored over time. rsc.org

Proton-decoupled ³¹P NMR spectra are often acquired to simplify the spectrum by removing spin-spin coupling interactions with protons, resulting in sharper signals. wikipedia.orghuji.ac.il However, observing these couplings can provide valuable structural information. huji.ac.il For example, one-bond ³¹P-¹H coupling constants can be quite large, often in the range of 600 to 700 Hz. huji.ac.il

Parameter Description Typical Values/Observations
Chemical Shift (δ) Indicates the electronic environment of the phosphorus nucleus.Dependent on the specific structure of the phosphonate (B1237965) group. Referenced to 85% H₃PO₄.
Coupling Constants (J) Provides information on the connectivity to other NMR-active nuclei, such as ¹H and ¹³C.One-bond ³¹P-¹H couplings are typically large (600-700 Hz). huji.ac.il
Signal Multiplicity Describes the splitting pattern of the NMR signal due to coupling with neighboring nuclei.Can be a singlet in proton-decoupled spectra or a multiplet (e.g., doublet, triplet) in coupled spectra.

¹H NMR and ¹³C NMR spectroscopy are fundamental techniques used to elucidate the proton and carbon skeleton of this compound, respectively.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to one another. In a typical ¹H NMR spectrum of a related compound like 3-hydroxybutanoic acid, distinct signals are observed for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. nih.govspectrabase.com The chemical shift of these protons is influenced by the electronegativity of nearby functional groups, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups. For example, protons closer to these electron-withdrawing groups will appear at a higher chemical shift (downfield). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), which reveals the connectivity of the proton framework.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For instance, the carbon atom of the carboxyl group will resonate at a significantly downfield position compared to the aliphatic carbons. Similar to ¹H NMR, proton-decoupled ¹³C NMR spectra are common, where each unique carbon appears as a singlet.

A study on 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC), a related phosphonate, demonstrated the use of pH-dependent ¹H and ¹³C NMR to determine the pKa values associated with the carboxylic and phosphonate groups. nih.gov This highlights the utility of these techniques in understanding the acid-base properties of such molecules.

Nucleus Parameter Information Provided
¹H Chemical Shift (δ) Electronic environment of each proton.
Integration Relative number of protons corresponding to each signal.
Coupling Constant (J) Connectivity between adjacent protons.
¹³C Chemical Shift (δ) Electronic environment and hybridization of each carbon atom.
Signal Count Number of chemically non-equivalent carbon atoms.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (-COOH), and phosphonic acid (-PO₃H₂) groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is typically indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations. The O-H stretch of the alcohol group also appears in this region, usually as a broad peak around 3200-3600 cm⁻¹. A sharp, strong absorption peak around 1700-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carboxylic acid. researchgate.netresearchgate.net

Furthermore, the phosphonic acid group will exhibit its own characteristic absorptions. The P=O stretching vibration typically appears as a strong band in the range of 1150-1300 cm⁻¹. The P-O-H and P-O-C stretching vibrations also give rise to bands in the fingerprint region of the spectrum (below 1500 cm⁻¹), which can aid in the complete structural assignment.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Hydroxyl (-OH) of Carboxylic Acid O-H Stretch2500 - 3300 (broad)
Hydroxyl (-OH) of Alcohol O-H Stretch3200 - 3600 (broad)
Carbonyl (C=O) of Carboxylic Acid C=O Stretch1700 - 1725 (strong, sharp) researchgate.netresearchgate.net
Phosphoryl (P=O) P=O Stretch1150 - 1300 (strong)
Phosphonic Acid (P-OH) O-H Bending910 - 1040
Carbon-Oxygen (C-O) C-O Stretch1000 - 1300

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, techniques like electrospray ionization (ESI) would be suitable, often coupled with a high-resolution mass analyzer to obtain an accurate mass measurement of the molecular ion. This allows for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure. In an MS/MS experiment, the molecular ion is selected and then subjected to fragmentation. The resulting fragment ions provide valuable information about the connectivity of the molecule. For instance, the fragmentation of this compound would likely involve the loss of small, stable molecules such as water (H₂O) from the hydroxyl group, carbon dioxide (CO₂) from the carboxylic acid group, and fragments related to the phosphonic acid moiety. In a study of the related compound 3-hydroxybutyric acid, the transition of m/z 103.0 → 59.0 was used for its detection in LC-MS/MS analysis. dergipark.org.tr

Technique Information Obtained Expected Observations for this compound
High-Resolution MS Accurate molecular weight and elemental composition.A precise m/z value for the molecular ion, confirming the molecular formula.
Tandem MS (MS/MS) Structural information from fragmentation patterns.Characteristic fragment ions resulting from the loss of H₂O, CO₂, and parts of the phosphonic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or biological samples and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a commonly used technique for the analysis of non-volatile, polar compounds like this compound. Different types of stationary phases can be employed for separation. For instance, a C18 reversed-phase column might be used, although for highly polar analytes, hydrophilic interaction liquid chromatography (HILIC) or the use of an amino column may provide better retention and separation. dergipark.org.tr A study on the analysis of 3-hydroxybutyric acid and 3-hydroxyisovaleric acid found that a C18 column did not retain the metabolites, necessitating the use of a HILIC or amino column. dergipark.org.tr

Gas chromatography (GC) can also be used, but it typically requires derivatization of the polar functional groups (carboxylic acid, hydroxyl, and phosphonic acid) to increase their volatility. researchgate.net For example, the compound could be converted to its methyl ester or trimethylsilyl (B98337) ether derivative prior to analysis. researchgate.net

The purity of a sample of this compound can be determined by analyzing the chromatogram. A pure sample should ideally show a single, sharp peak. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative assessment of purity.

Technique Stationary Phase Mobile Phase Detection Application
High-Performance Liquid Chromatography (HPLC) Reversed-phase (e.g., C18), HILIC, AminoAqueous buffers, Acetonitrile, Methanol (B129727)UV, Refractive Index (RI), Mass Spectrometry (LC-MS)Separation from complex mixtures and purity assessment.
Gas Chromatography (GC) Various polar and non-polar columnsInert carrier gas (e.g., He, N₂)Flame Ionization Detector (FID), Mass Spectrometry (GC-MS)Analysis of volatile derivatives for purity and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation and quantification of polar, non-volatile compounds like this compound. Given the compound's dual carboxylic acid and phosphonic acid functionalities, reversed-phase HPLC is a commonly applied method. The high polarity of the analyte often necessitates the use of derivatization or specialized column chemistries for optimal retention and resolution. wiley.com

For quantitative analysis, methods analogous to those used for similar hydroxy acids, such as D-3-hydroxybutyric acid, can be adapted. nih.govresearchgate.net This typically involves pre-column or post-column derivatization to attach a chromophore or fluorophore, enhancing detection sensitivity. For instance, derivatization with a benzofurazan (B1196253) reagent can produce a highly fluorescent derivative, allowing for detection at very low concentrations. nih.govresearchgate.net Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific method for quantification without derivatization, by monitoring specific mass-to-charge (m/z) transitions of the parent and fragment ions. dergipark.org.tr

The quantification of this compound is achieved by creating a calibration curve using standards of known concentration. The method's performance is validated by assessing its linearity, limit of detection (LOD), and limit of quantification (LOQ). dergipark.org.tr For example, a method for the closely related 3-hydroxybutyric acid showed excellent linearity (r² = 0.9997) and achieved an LOQ of 25.8 µmol/L with fluorescent detection. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis This table presents a hypothetical but scientifically plausible set of conditions based on methods for related analytes.

Parameter Condition Rationale/Details
Column C18 Reversed-Phase (e.g., Synergy Hydro, 150 mm x 3 mm, 4 µm) The C18 stationary phase is suitable for separating polar organic molecules. An aqueous-compatible phase (like 'Hydro') is preferred due to the high aqueous content of the mobile phase needed to elute the polar analyte. nih.govresearchgate.net
Mobile Phase Gradient elution with (A) 0.1% Trifluoroacetic Acid (TFA) in water and (B) Acetonitrile or Methanol A gradient elution allows for efficient separation of the analyte from potential impurities. TFA acts as an ion-pairing agent to improve peak shape for the acidic compound. nih.govresearchgate.net
Flow Rate 0.5 - 1.0 mL/min A standard flow rate for analytical HPLC, providing a balance between resolution and analysis time.
Detection UV (210 nm) or Mass Spectrometry (MS) or Fluorescence (with derivatization) Direct detection by UV at 210 nm is possible but may lack sensitivity. nih.gov MS provides high specificity and sensitivity. wiley.comdergipark.org.tr Fluorescence detection after derivatization offers the highest sensitivity for trace quantification. nih.gov

| Quantification | External standard calibration | A calibration curve is constructed by plotting the peak area of known concentrations of the analyte versus their concentration. |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable technique for rapidly monitoring the progress of chemical reactions that synthesize this compound. libretexts.org Its simplicity, speed, and low cost make it ideal for determining the point at which the starting materials have been consumed and the desired product has formed. google.com

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate (commonly silica (B1680970) gel) at various time intervals. The plate is then developed in a chamber containing an appropriate mobile phase. The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. The separated spots are then visualized. Since many phosphonates are not UV-active, visualization often requires staining. libretexts.org A general stain like potassium permanganate (B83412) (KMnO₄) can be used, which reacts with the hydroxyl group of the product. More specific stains for phosphorus-containing compounds, such as ammonium (B1175870) molybdate (B1676688) solution, can also be employed to selectively visualize the phosphonate product as a distinct spot. researchgate.net The completion of the reaction is indicated by the disappearance of the starting material spot. google.com

Table 2: Typical TLC System for Monitoring this compound Synthesis

Component Description Purpose
Stationary Phase Silica Gel 60 F₂₅₄ A polar stationary phase suitable for separating polar organic compounds like acids and alcohols.
Mobile Phase (Eluent) Dichloromethane:Methanol (e.g., 9:1 v/v) with a few drops of acetic acid A polar solvent system to move the highly polar product up the plate. The acetic acid suppresses the ionization of the carboxylic and phosphonic acid groups, reducing peak tailing and improving spot shape.
Application Glass capillary spotting A small, concentrated spot of the reaction mixture is applied to the baseline of the TLC plate. libretexts.org

| Visualization | 1. UV light (254 nm) 2. Potassium Permanganate (KMnO₄) stain 3. Molybdate stain | 1. If starting materials are UV-active. 2. Reacts with the hydroxyl group, appearing as a yellow spot on a purple background. google.com 3. Specific for phosphorus compounds, yielding a blue or colored spot upon heating. researchgate.net |

Stereochemical Analysis Techniques (e.g., Chiral HPLC)

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). Distinguishing between and quantifying these enantiomers is critical, as they may have different biological activities or serve as precursors in stereospecific syntheses. Chiral HPLC is the most powerful and widely used technique for this purpose. nih.govresearchgate.net

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). These phases create a transient diastereomeric complex with the enantiomers of the analyte, leading to different retention times. For acidic compounds like this compound, several types of CSPs are effective.

Polysaccharide-based CSPs: Columns like Chiralpak® AD or Chiralcel® OJ, which are based on derivatized amylose (B160209) and cellulose, are highly effective for a broad range of chiral compounds, including phosphonates. researchgate.net The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide polymer. researchgate.net

Crown Ether-based CSPs: These are particularly effective for compounds containing primary amine groups but have also been successfully applied to the separation of aminophosphonic acids. nih.gov While not directly applicable to this compound, derivatization to introduce an amine could enable this separation method.

Another approach involves pre-column derivatization of the carboxylic acid with a chiral agent to form diastereomers, which can then be separated on a standard (non-chiral) HPLC column. nih.gov However, direct separation on a CSP is generally preferred to avoid potential complications from the derivatization reaction.

Table 3: Comparison of Chiral Stationary Phases (CSPs) for Stereochemical Analysis

CSP Type Example Column Principle of Separation Suitability for this compound
Polysaccharide-based Chiralpak® AD, Chiralcel® OJ Enantiomers fit differently into the chiral helical grooves of the derivatized polysaccharide. Separation is driven by hydrogen bonding, dipole, and π-π interactions. researchgate.net High. These are versatile CSPs known to resolve a wide variety of acidic and neutral chiral compounds, including organophosphonates. researchgate.net
Crown Ether-based ChiroSil® RCA Forms inclusion complexes, primarily with primary amines. The stability of the diastereomeric complex between the enantiomer and the crown ether determines the elution order. nih.gov Low for direct analysis. Requires derivatization to introduce a primary amine group.

| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | Based on π-π interactions, where the CSP has a π-acidic or π-basic aromatic system that interacts differently with the enantiomers of the analyte. | Moderate. Can be effective for compounds with aromatic rings, but may be less effective for this aliphatic analyte unless derivatized. |

Computational and Theoretical Studies on 3 Hydroxy 3 Phosphonobutanoic Acid

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Hydroxy-3-phosphonobutanoic acid, molecular docking studies can provide valuable insights into its potential biological targets and the nature of its interactions at a molecular level. Although specific docking studies on this compound are not extensively reported in the literature, we can infer its likely binding behavior based on studies of structurally similar molecules, such as phosphonates and hydroxycarboxylic acids. nih.govnih.gov

The phosphonate (B1237965) group is a key feature of this compound, and it is known to interact with metal ions, particularly zinc, in the active sites of metalloenzymes. nih.gov This interaction typically occurs through the oxygen atoms of the phosphonate moiety. Furthermore, the hydroxyl and carboxyl groups of the molecule can form hydrogen bonds with amino acid residues in a protein's binding pocket, such as histidine, and can also participate in electrostatic interactions. nih.govmdpi.com

To illustrate the potential interactions, a hypothetical molecular docking scenario can be considered where this compound is docked into the active site of a relevant enzyme, for instance, a matrix metalloproteinase (MMP), which is a zinc-dependent endopeptidase. In such a model, the phosphonate group could chelate the catalytic zinc ion, while the carboxylate and hydroxyl groups could form hydrogen bonds with surrounding amino acid residues, thereby anchoring the molecule in the active site.

A plausible set of interactions is detailed in the table below, based on the known binding modes of similar inhibitors.

Interaction TypeFunctional Group of LigandPotential Interacting Residue/Component in ProteinEstimated Distance (Å)
Zinc ChelationPhosphonate group (P=O oxygen)Zn²⁺ ion in the active site~2.1 - 2.5
Hydrogen BondCarboxylate groupBackbone amide of Alanine~2.8
Hydrogen BondHydroxyl groupSide chain of Histidine~3.0
Van der Waals InteractionMethyl groupHydrophobic pocket lined with Leucine and Valine-

These hypothetical interactions highlight the potential of this compound to act as an inhibitor of metalloenzymes. The stability of the ligand-protein complex would be further enhanced by a network of van der Waals forces. mdpi.com The binding affinity can be quantitatively estimated through scoring functions, which are integral parts of docking software. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. arxiv.orgnorthwestern.edu For this compound, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure and predict its chemical behavior. nih.gov

A fundamental aspect of such calculations is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylate and phosphonate groups, as these are the most electron-rich regions. The LUMO, on the other hand, would be distributed over the phosphorus and carbon atoms.

Another important property that can be calculated is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the phosphonate and carboxylate groups, highlighting these as sites for electrophilic attack or coordination with cations. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and carboxyl groups.

The following table summarizes key electronic properties that can be obtained from quantum chemical calculations for this compound.

Calculated PropertySignificancePredicted Outcome for this compound
HOMO EnergyElectron-donating abilityLocalized on oxygen atoms, indicating susceptibility to electrophilic attack.
LUMO EnergyElectron-accepting abilityDistributed over P and C atoms, indicating sites for nucleophilic attack.
HOMO-LUMO GapChemical reactivity and stabilityA moderate gap would suggest a balance of stability and reactivity.
Molecular Electrostatic Potential (MEP)Charge distribution and reactive sitesNegative potential on oxygen atoms, positive on acidic protons.
Natural Bond Orbital (NBO) AnalysisHyperconjugative interactions and charge delocalizationReveals stabilizing interactions within the molecule.

These computational insights are invaluable for predicting the molecule's behavior in chemical reactions and biological systems.

Reaction Mechanism Elucidation via Advanced Computational Methods

Advanced computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.govrsc.org For this compound, computational studies can help to map out the potential energy surface for its synthesis, identifying transition states and intermediates along the reaction pathway.

A plausible synthetic route to this compound is the reaction of a suitable starting material, such as ethyl 3-oxobutanoate, with a phosphorus nucleophile, followed by hydrolysis. A well-established method for forming the C-P bond is the Pudovik reaction or a related nucleophilic addition.

Let's consider a proposed two-step synthesis:

Pudovik Reaction: The reaction of ethyl 3-oxobutanoate with diethyl phosphite (B83602) in the presence of a base (e.g., sodium ethoxide) to form a diethyl phosphonate intermediate.

Hydrolysis: Subsequent hydrolysis of the ester and phosphonate ester groups to yield the final product, this compound. The McKenna reaction, which uses bromotrimethylsilane (B50905) followed by methanolysis, is an efficient method for the dealkylation of phosphonate esters. mdpi.com

Computational modeling can be used to investigate the mechanism of the first step in detail. The base would deprotonate the diethyl phosphite to generate a nucleophilic phosphite anion. This anion would then attack the electrophilic carbonyl carbon of the ethyl 3-oxobutanoate. The reaction would proceed through a tetrahedral intermediate, which is then protonated to give the α-hydroxyphosphonate product.

The following table outlines the key steps in the proposed reaction mechanism and how computational methods can be used to study them.

Reaction StepDescriptionComputational Investigation
1. DeprotonationThe base removes a proton from diethyl phosphite.Calculate the pKa of diethyl phosphite to assess the feasibility of this step.
2. Nucleophilic AttackThe phosphite anion attacks the carbonyl carbon of ethyl 3-oxobutanoate.Locate the transition state for this step and calculate the activation energy barrier.
3. Intermediate FormationFormation of a tetrahedral intermediate.Calculate the stability of the intermediate relative to the reactants and products.
4. ProtonationProtonation of the intermediate to form the α-hydroxyphosphonate.Model the proton transfer from the solvent or a proton source.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed, providing a deep understanding of the reaction kinetics and thermodynamics. nih.govrsc.org

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure, including its conformation and stereochemistry. wiley-vch.deresearchgate.net this compound has a chiral center at the C3 carbon, meaning it can exist as two enantiomers (R and S). The presence of multiple rotatable bonds (C-C and C-P) also gives rise to various possible conformations.

Conformational analysis aims to identify the most stable conformations of a molecule and the energy barriers between them. This can be achieved computationally by systematically rotating the bonds and calculating the energy of each resulting structure. The results can be visualized on a Ramachandran-like plot, showing the low-energy regions of the conformational space.

For this compound, the key dihedral angles to consider are around the C2-C3 and C3-P bonds. The relative orientations of the carboxyl, hydroxyl, and phosphonate groups will be determined by a combination of steric hindrance and intramolecular hydrogen bonding. For instance, a hydrogen bond could form between the hydroxyl group and one of the oxygen atoms of the phosphonate or carboxylate group, which would stabilize certain conformations.

The stereochemistry of organophosphorus compounds is a well-established field, and computational methods can be used to predict the stereochemical outcome of reactions. mdpi.commdpi.com In the synthesis of this compound, if a chiral catalyst or reagent is used, it is possible to achieve an enantioselective synthesis, favoring the formation of one enantiomer over the other. mdpi.com Computational modeling can help in designing such catalysts by simulating the transition states for the formation of both enantiomers and identifying the factors that lead to the observed stereoselectivity. nih.gov

The table below summarizes the key aspects of the conformational and stereochemical analysis of this compound.

Structural FeatureDescriptionComputational Approach
Chiral CenterThe C3 carbon is chiral, leading to R and S enantiomers.Calculate the optical rotation of each enantiomer to aid in experimental characterization.
Rotatable BondsRotation around C2-C3 and C3-P bonds leads to different conformers.Perform a systematic conformational search to identify low-energy conformers.
Intramolecular InteractionsPotential for hydrogen bonding between functional groups.Analyze the electron density to identify and quantify hydrogen bonds in stable conformers.
Stereochemical PredictionPredicting the favored enantiomer in an asymmetric synthesis.Model the reaction with a chiral catalyst and compare the activation energies for the formation of R and S products. nih.gov

A thorough understanding of the conformational landscape and stereochemistry of this compound is crucial for rationalizing its interactions with biological systems and for the design of stereoselective syntheses.

Broader Academic Implications and Future Research Directions

Advancements in Phosphonate (B1237965) Chemical Synthesis through 3-Hydroxy-3-phosphonobutanoic Acid Research

Research into this compound and its structural relatives has spurred innovations in synthetic methodologies for creating carbon-phosphorus (C-P) bonds, a key feature of phosphonates. The synthesis of these molecules, which often contain multiple chiral centers and functional groups, presents considerable challenges, thereby driving the development of novel stereoselective and regioselective reactions.

One of the primary challenges in synthesizing compounds like this compound is the controlled introduction of the phosphonate moiety. The Arbuzov reaction and the Michaelis-Becker reaction have been foundational methods for forming C-P bonds. However, the synthesis of complex phosphonates often requires milder and more selective approaches. Modern strategies include the hydrophosphonylation of alkenes and the phosphonylation of various electrophiles. For instance, the development of asymmetric hydrophosphonylation reactions using chiral catalysts has enabled the enantioselective synthesis of α- and β-phosphono alcohols, structural motifs present in many biologically active phosphonates.

Furthermore, the synthesis of phosphonate analogues of amino acids and other biomolecules has become a significant area of research. These analogues can act as enzyme inhibitors or probes to study metabolic pathways. The synthesis of such compounds often involves the protection and deprotection of both the phosphonate and carboxylic acid functionalities, leading to the development of new protecting group strategies that are compatible with the sensitive nature of these molecules. The acidic hydrolysis of phosphonate esters is a common final step in many synthetic routes to yield the desired phosphonic acids. nih.gov

Potential for Design and Development of Novel Biochemical Probes and Enzyme Modulators

The structural similarity of phosphonates to phosphates and carboxylates makes them excellent candidates for the design of enzyme inhibitors and biochemical probes. The phosphonate group can act as a stable mimic of the tetrahedral transition states of reactions involving phosphate (B84403) or carboxylate substrates. researchgate.net This "Trojan horse" strategy allows phosphonate-based molecules to bind tightly to the active sites of enzymes, inhibiting their function. researchgate.net

For example, phosphonates have been successfully developed as inhibitors of peptidases, lipases, and enzymes involved in glycolysis. researchgate.net The stability of the C-P bond to enzymatic and chemical hydrolysis, compared to the P-O bond in phosphates, makes phosphonate-based inhibitors particularly robust. researchgate.netyoutube.com

While specific inhibitors derived directly from this compound are not yet widely reported, its structure suggests potential as a lead compound for targeting various enzymes. The combination of a hydroxyl group, a phosphonate, and a carboxylic acid offers multiple points for interaction within an enzyme's active site. For instance, it could be explored as an inhibitor of enzymes that process α-keto acids or other small metabolic intermediates. The herbicidal natural product phosphonothrixin (B1250619), which shares some structural similarities, has been identified as an inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), an enzyme in the riboflavin (B1680620) biosynthesis pathway. nih.gov This highlights the potential for discovering novel enzyme targets for phosphonate compounds.

Interdisciplinary Research Opportunities (e.g., Chemical Biology, Synthetic Biology, Enzymology)

The study of this compound and other phosphonates lies at the intersection of several scientific disciplines, offering rich opportunities for interdisciplinary collaboration.

Chemical biology utilizes chemical tools to understand and manipulate biological systems. chemscene.com The synthesis of analogues of this compound can provide valuable probes to investigate the function of enzymes and metabolic pathways. For example, isotopically labeled versions could be used to trace its metabolic fate within an organism, while fluorescently tagged derivatives could be employed to visualize its localization within cells.

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov The elucidation of the biosynthetic pathway for this compound could enable the engineering of microorganisms to produce this compound or novel derivatives. By combining genes from different phosphonate biosynthetic pathways, it may be possible to create "unnatural" natural products with unique biological activities. researchgate.net This approach has been successfully used to improve the production of 3-hydroxypropionic acid in bacteria. nih.govhawaii.edu

Enzymology focuses on the study of enzymes. The enzymes involved in the biosynthesis and degradation of phosphonates often catalyze unusual and chemically challenging reactions. hawaii.edu Studying these enzymes can provide fundamental insights into enzyme mechanisms and evolution. The discovery of novel enzymes from the biosynthetic pathway of this compound could expand the toolbox of biocatalysts available for synthetic chemistry.

Exploration of Uncharted Biosynthetic Routes and Enzymatic Activities

The biosynthesis of most phosphonate natural products begins with the isomerization of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), catalyzed by the enzyme PEP phosphomutase. researchgate.net However, the subsequent steps leading to the vast diversity of phosphonate structures are varied and, in many cases, not fully understood. researchgate.net

The biosynthetic pathway of the antibiotic phosphinothricin (B1261767) tripeptide (PTT) involves a series of unusual transformations, including a carbon-bond cleavage reaction that was previously undescribed. researchgate.net The elucidation of this pathway required a combination of genetic, chemical, and enzymatic approaches. It is likely that the biosynthesis of this compound also involves novel enzymatic reactions.

Identifying the gene cluster responsible for the production of this compound would be a crucial first step in unraveling its biosynthesis. Genome mining approaches, searching for genes encoding PEP phosphomutase and other enzymes commonly found in phosphonate biosynthetic pathways, could be employed to locate candidate gene clusters. Subsequent gene knockout and heterologous expression studies would then be necessary to confirm the function of the identified genes. The discovery of new enzymes from this pathway would not only be of fundamental scientific interest but could also provide new biocatalysts for industrial applications.

Methodological Innovations in Synthesis and Analysis Pertinent to this compound Research

The unique chemical properties of phosphonates, including their high polarity, necessitate the development of specialized analytical and synthetic methods.

In terms of synthesis , the creation of complex phosphonates like this compound often requires multi-step procedures. Innovations in catalysis, such as the use of new transition metal catalysts for C-P bond formation, are constantly expanding the synthetic chemist's toolkit. Furthermore, the development of enzymatic and chemoenzymatic methods for phosphonate synthesis is a promising area of research. Biocatalysis can offer high selectivity and milder reaction conditions compared to traditional chemical methods.

For the analysis of phosphonates, techniques such as nuclear magnetic resonance (NMR) spectroscopy (particularly ³¹P NMR) and mass spectrometry (MS) are indispensable. However, the detection and quantification of phosphonates in complex biological matrices can be challenging. The development of sensitive and selective analytical methods is crucial for studying the biosynthesis and metabolism of these compounds. Chromatography-based techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), are powerful tools for separating and identifying phosphonates in biological samples. sigmaaldrich.com The use of chiral chromatography can also be employed to separate enantiomers of chiral phosphonates. google.com

The table below summarizes some of the key research areas and their potential impact on the study of this compound.

Research AreaPotential Impact on this compound Research
Asymmetric Synthesis Enables the stereocontrolled synthesis of different isomers of this compound for biological evaluation.
Enzyme Inhibitor Design Allows for the rational design of potent and selective enzyme inhibitors based on the structure of this compound.
Metabolic Engineering Facilitates the development of microbial cell factories for the sustainable production of this compound and its derivatives.
Genome Mining Aids in the discovery of the biosynthetic gene cluster for this compound, leading to the identification of novel enzymes.
Advanced Analytical Techniques Improves the detection, quantification, and structural elucidation of this compound and its metabolites in complex samples.

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